molecular formula C7H9NO3 B2548317 2-(2-Furyl)alanine CAS No. 2644-43-1

2-(2-Furyl)alanine

Cat. No.: B2548317
CAS No.: 2644-43-1
M. Wt: 155.153
InChI Key: FKVAWEVSZYLWIO-UHFFFAOYSA-N
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Description

2-(2-Furyl)alanine is an unnatural amino acid that features a furan ring attached to the alanine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Furyl)alanine can be synthesized through several methods. One common approach involves the palladium-catalyzed Negishi cross-coupling reaction. This method uses orthogonally protected iodoalanine precursors and organozinc reagents to form the desired product . The reaction conditions typically include the use of palladium catalysts, such as palladium acetate, and solvents like tetrahydrofuran.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Negishi cross-coupling reactions or other catalytic processes that ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Furyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: UV light, oxygen, and photosensitizers.

    Substitution: Hydrazine derivatives and other nucleophiles.

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)alanine involves its incorporation into peptides and proteins, where it can undergo specific chemical reactions. For example, UV-irradiation in the presence of oxygen and a photosensitizer converts the compound to an unsaturated dicarbonyl intermediate. This intermediate can then react with nucleophiles, enabling site-specific labeling of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: 2-(2-Furyl)alanine is unique due to its furan ring, which imparts distinct chemical reactivity and potential for bioorthogonal applications. Its ability to undergo specific oxidation and substitution reactions makes it valuable for site-specific labeling and other advanced chemical processes .

Properties

IUPAC Name

2-amino-2-(furan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVAWEVSZYLWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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